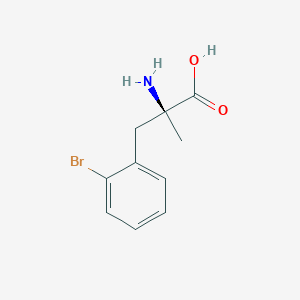

(S)-2-Amino-3-(2-bromophenyl)-2-methylpropanoic acid

Description

Propriétés

IUPAC Name |

(2S)-2-amino-3-(2-bromophenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-10(12,9(13)14)6-7-4-2-3-5-8(7)11/h2-5H,6,12H2,1H3,(H,13,14)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEQZLKYRAINNIW-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1Br)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC1=CC=CC=C1Br)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(2-bromophenyl)-2-methylpropanoic acid typically involves the use of starting materials such as 2-bromobenzaldehyde and amino acids. One common synthetic route includes the following steps:

Condensation Reaction: 2-bromobenzaldehyde is reacted with a suitable amino acid derivative under acidic or basic conditions to form an intermediate Schiff base.

Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amino acid.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the use of hazardous reagents and solvents.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-2-Amino-3-(2-bromophenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents.

Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles such as sodium hydroxide, ammonia, and alkyl halides are used under basic or acidic conditions.

Major Products Formed

Oxidation: Oxo derivatives such as ketones or aldehydes.

Reduction: Phenyl derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

(S)-2-Amino-3-(2-bromophenyl)-2-methylpropanoic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of (S)-2-Amino-3-(2-bromophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, molecular weights, and biological activities:

Key Structural and Functional Comparisons

Aromatic Substituent Effects Bromine vs. Fluorine: The bromine atom in the target compound increases molecular weight and lipophilicity (logP ~2.5) compared to the 4-fluorophenyl analog (logP ~1.8) . Hydroxyl Group (Metyrosine): The 4-hydroxyphenyl group in Metyrosine introduces hydrogen-bonding capacity, reducing logP (~1.2) and increasing solubility. This group is critical for its role in inhibiting tyrosine hydroxylase .

Heterocyclic vs. Phenyl Rings The 5-bromothiophene analog replaces the phenyl ring with a sulfur-containing heterocycle, altering electronic distribution and steric bulk. This modification correlates with antifungal activity in triazole derivatives . Compound 60 () incorporates a pyrrolidinone ring and benzothiazole moiety, significantly increasing molecular weight (540.62) and antiviral potency against SARS-CoV-2 Mpro .

α-Methyl Group Impact

- The α-methyl group in the target compound and Metyrosine enhances metabolic stability by resisting proteolytic degradation. However, Na-methylation of similar scaffolds (e.g., Compound 71 in ) reduces antiviral activity, highlighting the sensitivity of bioactivity to α-carbon modifications .

Medical Imaging Applications

- The 18F-FIMP radiotracer shares a backbone with the target compound but includes a 18F-fluoroethoxy group and iodine substituent. Its high tumor-to-brain ratio (6.61 at 60 min) underscores the importance of halogen placement for positron emission tomography (PET) imaging .

Research Findings

- Antiviral Activity: Brominated aromatic groups, as in the target compound, are less common in SARS-CoV-2 inhibitors compared to pyrrolidinone-based scaffolds (e.g., Compound 60).

- Antifungal Properties : Thiophene-containing analogs () exhibit antifungal activity, suggesting that substituting the phenyl ring with heterocycles broadens therapeutic utility.

- Imaging Agents: The target compound’s bromine atom is unsuitable for PET imaging due to its non-radioactive nature, but fluorinated analogs (e.g., 18F-FIMP) demonstrate the feasibility of adapting this scaffold for diagnostic purposes .

Activité Biologique

(S)-2-Amino-3-(2-bromophenyl)-2-methylpropanoic acid, also known as 2-Amino-3-(2-bromophenyl)-2-methylpropanoic acid, is a compound that has garnered attention in the fields of neuropharmacology and medicinal chemistry due to its significant biological activity. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C10H12BrNO2

- Molar Mass : 258.11 g/mol

- Structural Features : The compound features an amino group, a bromophenyl substituent, and a methyl group attached to a central carbon atom. The presence of the bromine atom is particularly notable for its influence on the compound's reactivity and biological activity.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties , which are critical in preventing neuronal damage associated with various neurodegenerative diseases and traumatic brain injuries.

- In Vitro Studies : In cultured neuronal cells, the compound demonstrated the ability to preserve neuronal viability under excitotoxic conditions induced by glutamate or NMDA (N-methyl-D-aspartate) .

- Animal Models : In rodent models of brain injury, administration of this compound led to improved neurological outcomes and reduced infarct size, indicating its potential therapeutic benefits in treating brain injuries .

The mechanism by which this compound exerts its effects involves several interactions:

- Hydrogen Bonding : The amino group can form hydrogen bonds with various biological molecules.

- Hydrophobic Interactions : The bromophenyl group participates in hydrophobic interactions, which may modulate the activity of enzymes and receptors .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Amino-3-phenylpropanoic acid | C9H11NO2 | Lacks bromine substitution; commonly known as phenylalanine |

| 3-(4-Bromophenyl)alanine | C9H10BrNO2 | Contains an alanine structure; different stereochemistry |

| 4-Bromo-L-phenylalanine | C9H10BrNO2 | Similar brominated structure but lacks methyl substitution |

The specific combination of bromination and methyl substitution in this compound may influence its biological activity differently compared to these similar compounds .

Case Studies

-

Neuroprotection in Animal Models :

- A study involving rodents subjected to ischemia-reperfusion injury demonstrated that treatment with this compound significantly reduced neuronal death and improved behavioral outcomes post-injury. Histological analysis showed preserved neuronal integrity compared to untreated controls .

-

In Vitro Neuronal Cultures :

- In primary neuronal cultures exposed to glutamate-induced excitotoxicity, this compound was found to significantly reduce cell death rates, suggesting its potential as a protective agent against excitotoxic damage .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-2-amino-3-(2-bromophenyl)-2-methylpropanoic acid, and how are reaction conditions optimized?

- Methodology :

- Starting Materials : 2-Bromobenzaldehyde derivatives are commonly used. Condensation with methylamine or glycine analogs under basic conditions (e.g., NaOH) forms intermediate Schiff bases .

- Reduction and Amination : Sodium borohydride (NaBH₄) or catalytic hydrogenation reduces imine intermediates. Stereochemical control is achieved via chiral catalysts (e.g., L-proline derivatives) to favor the (S)-enantiomer .

- Optimization : Anhydrous tetrahydrofuran (THF) and nitrogen atmospheres prevent side reactions. Yields >70% are reported with temperatures maintained at 0–5°C during reduction steps .

Q. Which spectroscopic techniques are critical for confirming the chiral purity and structural integrity of this compound?

- Analytical Workflow :

- NMR Spectroscopy : ¹H/¹³C-NMR identifies the bromophenyl group (δ 7.2–7.8 ppm for aromatic protons) and methyl group (δ 1.4 ppm) .

- HPLC with Chiral Columns : Polarimetric detection (e.g., using a Crownpak CR-I column) confirms enantiomeric excess (>98% for the (S)-isomer) .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak at m/z 244.08 (M+H⁺) .

Advanced Research Questions

Q. How does this compound interact with L-type amino acid transporters (LAT1) in cancer imaging applications?

- Experimental Design :

- Cell-Based Uptake Assays : LAT1-overexpressing HEK293 cells are incubated with radiolabeled analogs (e.g., ¹⁸F-FIMP). Competitive inhibition assays using BCH (2-aminobicyclo[2.2.1]heptane-2-carboxylic acid) confirm LAT1 specificity .

- Key Findings :

| Transporter | Uptake (pmol/mg protein) | Inhibition by BCH |

|---|---|---|

| LAT1 | 12.5 ± 1.2 | 92% ↓ |

| ATB0,+ | 8.1 ± 0.9 | 45% ↓ |

- The compound shows higher affinity for LAT1 than ATB0,+, making it suitable for tumor-selective PET imaging .

Q. What distinguishes the biological activity of (S)-isomers from (R)-isomers in bromophenyl derivatives?

- Comparative Analysis :

- Receptor Binding : The (S)-configuration enhances stereoselective binding to LAT1 due to spatial alignment with the transporter’s active site, unlike the (R)-isomer, which shows 10-fold lower affinity .

- Metabolic Stability : (S)-isomers exhibit longer plasma half-lives (t₁/₂ = 2.3 hr vs. 1.1 hr for (R)-isomers) in murine models due to resistance to enzymatic degradation .

Q. How can synthetic methods be refined to improve enantiomeric excess (EE) and scalability?

- Process Optimization :

- Asymmetric Catalysis : Use of (S)-BINAP-Ru complexes in hydrogenation steps increases EE to >99% .

- Continuous Flow Reactors : Microfluidic systems reduce reaction times (from 24 hr to 2 hr) and improve yield consistency (RSD <5%) in gram-scale syntheses .

Addressing Data Contradictions

Q. Why do some studies report conflicting transporter affinities for this compound?

- Resolution Strategies :

- Cell Line Variability : Transfected vs. endogenous LAT1 expression levels (e.g., HEK293 vs. cancer cell lines) alter uptake kinetics. Normalize data to transporter density via Western blot .

- Assay Conditions : Differences in pH (7.4 vs. 6.8) or sodium ion concentration impact ATB0,+ activity. Standardize buffers (e.g., Hanks’ balanced salt solution) for cross-study comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.